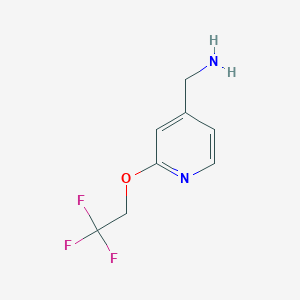

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,4-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASUAGXDVXJRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561297-93-6 | |

| Record name | [2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine typically involves the reaction of 2,2,2-trifluoroethanol with 4-chloropyridine, followed by the introduction of the methanamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function. The compound may modulate various signaling pathways, depending on its specific interactions with cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Positional Isomers

- [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine (CAS: 1543222-76-9): The trifluoroethoxy group is at position 3 instead of 2.

- [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride (CAS: 1373867-21-0):

Substitution at position 6 introduces steric and electronic changes, which may influence solubility and receptor affinity .

Substituent Variants

- (2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS: 916304-20-6): Replaces the trifluoroethoxy group with a trifluoromethyl (–CF₃) group.

- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine (CAS: 1060811-09-7):

Features an ethylamine (–CH₂CH₂NH₂) chain instead of methanamine. Increased chain length may enhance molecular flexibility and alter pharmacokinetics .

Aromatic Substituents

- [2-(2-Phenoxyethoxy)pyridin-4-yl]methanamine: Substitutes trifluoroethoxy with a bulkier phenoxyethoxy group. The aromatic ring increases lipophilicity, which could improve membrane permeability but reduce metabolic stability .

Physicochemical Properties

*Estimated LogP values based on substituent contributions.

Biological Activity

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoroethoxy group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets. The methanamine moiety facilitates hydrogen bonding with proteins, influencing their activity and function.

The compound's mechanism of action involves:

- Enzyme Inhibition : It interacts with various enzymes, potentially modulating their activity.

- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways within cells.

- Cell Membrane Penetration : Enhanced lipophilicity allows it to effectively penetrate cell membranes.

These interactions suggest that this compound could have applications in targeting diseases through modulation of specific biological pathways .

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of related compounds featuring the trifluoroethoxy group. For instance, a derivative with a similar structure exhibited significant activity against Acinetobacter baumannii, with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL . This suggests that this compound may also possess similar antibacterial properties.

Anticancer Activity

In vitro studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, derivatives were tested against triple-negative breast cancer cells (MDA-MB-231) and glioblastoma cells (U-87), revealing potential anticancer effects . The ability to influence pathways such as the mitogen-activated protein kinase pathway indicates that this compound could be a candidate for further anticancer drug development.

Study 1: Antibacterial Efficacy

A study focusing on a series of pyridine derivatives found that those with the trifluoroethoxy substitution exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Anticancer Potential

Another investigation into pyridine derivatives revealed promising results in inhibiting cell viability in cancer models. Compounds were assessed using MTT assays, demonstrating significant cytotoxicity against various cancer cell lines . The findings support the hypothesis that this compound may have therapeutic potential in oncology.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine, and how is the trifluoroethoxy group introduced?

- Methodology : The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. For example, a halogen (e.g., Cl) at the 2-position of pyridine can react with 2,2,2-trifluoroethanol under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage. Subsequent introduction of the methanamine group at the 4-position may involve reductive amination or Curtius rearrangement .

- Key Considerations : Reaction temperature (80–120°C) and choice of solvent (DMF or DMSO) significantly impact yield. Purity is confirmed via HPLC and ¹⁹F NMR to verify trifluoroethoxy incorporation .

Q. How is the structural integrity and purity of this compound validated in synthetic workflows?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine backbone and methanamine group. ¹⁹F NMR verifies the trifluoroethoxy moiety (δ ~ -75 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular weight (e.g., [M+H]⁺ = 235.12).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- In Vitro Screens :

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization or radiometric assays.

- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Dose-Response : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism).

Advanced Research Questions

Q. How does the trifluoroethoxy group influence binding affinity compared to non-fluorinated analogs?

- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity enhances binding via polar interactions (e.g., hydrogen bonding with active-site residues). Replace the trifluoroethoxy group with methoxy or ethoxy in analogs to compare IC₅₀ shifts.

- Case Study : In a kinase inhibition study, trifluoroethoxy analogs showed 10-fold higher potency than ethoxy derivatives due to improved hydrophobic interactions .

Q. What strategies resolve contradictory data in metabolic stability studies across species?

- Approach :

Microsomal Stability Assays : Compare liver microsomes from rat, human, and dog to identify species-specific CYP450 metabolism.

Metabolite ID : Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxidation on pyridine).

Computational Modeling : Docking studies predict metabolic hotspots (e.g., trifluoroethoxy cleavage) .

- Example : Contradictory half-life (t₁/₂) values in rat vs. human microsomes were traced to differential CYP3A4 activity .

Q. How is enantiomeric purity achieved and validated for chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.